2-(2,3-Dihydro-1H-inden-1-yl)-N-[2-(4-morpholinyl)ethyl]acetamide is a synthetic compound belonging to a class of molecules that interact with the ghrelin receptor. [ [] ] It acts as a ghrelin receptor antagonist or inverse agonist, meaning it can block or reduce the activity of the ghrelin receptor. [ [] ] This compound is primarily studied for its potential therapeutic applications in various conditions related to ghrelin receptor activity.
Mechanism of Action
2-(2,3-Dihydro-1H-inden-1-yl)-N-[2-(4-morpholinyl)ethyl]acetamide acts as either an antagonist or inverse agonist at the ghrelin receptor. [ [] ] Antagonists bind to the receptor and block the binding of endogenous ligands, preventing receptor activation. Inverse agonists bind to the receptor and stabilize it in an inactive conformation, actively reducing the receptor's basal activity.
Applications
The primary scientific application of 2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(4-morpholinyl)ethyl]acetamide and its derivatives is in researching the ghrelin receptor system. [ [] ] By understanding how these antagonists/inverse agonists interact with the receptor, researchers aim to develop potential therapies for conditions where modulation of ghrelin receptor activity could be beneficial.
Related Compounds
(2R)-N(4)-Hydroxy-2-(3-hydroxybenzyl)-N(1)-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]butanediamide and Derivatives
Compound Description: This group of compounds, particularly derivative 11, functions as potent, selective, and orally bioavailable inhibitors of aggrecanase, an enzyme involved in cartilage degradation. These molecules were designed based on a pharmacophore model of the aggrecanase enzyme's P1' site. []
Relevance: While sharing the 2,3-dihydro-1H-inden-1-yl moiety with the target compound, these compounds utilize a distinct butanedimaide core structure instead of the acetamide found in 2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(4-morpholinyl)ethyl]acetamide. The research emphasizes the importance of the indan scaffold as a tyrosine mimic in interacting with the aggrecanase enzyme, suggesting potential therapeutic applications for compounds containing this structural feature. []
Compound Description: AMG8562 acts as a transient receptor potential vanilloid type 1 (TRPV1) modulator, exhibiting antihyperalgesic effects without causing hyperthermia in rats. This unique pharmacological profile distinguishes it from other TRPV1 antagonists that induce hyperthermia. []
Compound Description: CHF3381 is a dual-acting drug that inhibits both N-methyl-D-aspartate (NMDA) receptors and monoamine oxidase A (MAO-A). This dual activity makes it a potential therapeutic candidate for treating neuropathic pain. Studies have shown that CHF3381 exhibits dose- and time-dependent pharmacokinetics and effectively reduces plasma concentrations of 3,4-dihydroxyphenylglycol (DHPG), a metabolite of norepinephrine. []
Relevance: CHF3381 shares the 2,3-dihydro-1H-indenyl structural motif with the compound of interest, 2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(4-morpholinyl)ethyl]acetamide. The primary difference lies in CHF3381 possessing an aminoacetamide group directly attached to the indane ring, whereas the target compound features an acetamide group linked via an ethylmorpholine substituent. This structural comparison highlights the significance of the 2,3-dihydro-1H-indenyl group in potentially influencing pharmacological activity across different drug classes. []
Compound Description: SSR126768A acts as a potent and selective oxytocin (OT) receptor antagonist, demonstrating potential as a tocolytic agent for managing preterm labor. Its high affinity for OT receptors and efficacy in inhibiting uterine contractions make it a promising candidate for further development. []
Relevance: While both SSR126768A and 2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(4-morpholinyl)ethyl]acetamide incorporate a dihydro-indol ring system, they exhibit significant structural differences. SSR126768A possesses a complex benzamide substituent, a chlorine atom, and a dimethoxybenzyl group, unlike the target compound. This comparison underscores the diverse pharmacological activities achievable with modifications to the dihydro-indole core structure. []
Compound Description: Apremilast is a potent and orally active inhibitor of phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha (TNF-α). This dual inhibition profile makes it a valuable therapeutic agent for treating inflammatory diseases such as psoriasis and psoriatic arthritis. []
Compound Description: UNBS3157 exhibits potent antitumor activity with reduced hematological toxicity compared to the known anticancer agent amonafide. UNBS3157 induces autophagy and senescence in cancer cells, suggesting a distinct mechanism of action. []
Derivatives of 2,3-dihydro-1H-inden-1-yl-2,7-diazaspiro[3.6]nonane
Compound Description: This series of compounds was specifically designed and synthesized as antagonists or inverse agonists of the ghrelin receptor. Ghrelin is a hormone known to stimulate appetite and regulate energy balance. []
Relevance: The core structure of these derivatives prominently features the 2,3-dihydro-1H-inden-1-yl moiety, directly mirroring its presence in 2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(4-morpholinyl)ethyl]acetamide. This shared structural element suggests that both compound classes might exhibit some overlapping pharmacological profiles, potentially targeting similar biological pathways or receptors. []
Compound Description: This complex molecule is a potential non-linear optical compound with a structure incorporating both furan and indolylidene ring systems. []
Relevance: Although this compound and 2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(4-morpholinyl)ethyl]acetamide share the dihydro-indole core, their structures diverge significantly. This compound features extensive conjugated systems and bulky substituents, contrasting with the simpler structure of the target compound. This comparison highlights the structural diversity possible while maintaining a central dihydro-indole moiety. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.